molecular formula C5H5NO B2980150 (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one CAS No. 332011-92-4

(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B2980150
CAS No.: 332011-92-4
M. Wt: 95.101
InChI Key: KPCCPWBBOMBLEC-IUYQGCFVSA-N
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Description

“(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one” is a chemical compound with the molecular formula C5H4O2 and a molecular weight of 96.0841 . It is also known as "2-Oxa-3-oxobicyclo [2.2.0]hex-5-ene" .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Photochromic Azo Dyes Synthesis and Characterization

A study focused on synthesizing new 1,3-diazabicyclo-[3.1.0]hex-3-ene-based azo dyes, demonstrating their application in photochromism. These compounds were synthesized via a three-component reaction, characterized by UV-Vis, IR, and 1H NMR spectroscopy, and exhibited reversible photochromic reactions under UV light irradiation, showing potential for applications in materials science (Mahmoodi, Nadamani, & Behzadi, 2013).

Azabicyclo[2.1.1]hexanes Synthesis

Research has improved the stereocontrolled syntheses of azabicyclo[2.1.1]hexanes from pyridine, highlighting a methodological advancement in creating 3-carboxy- and 3-hydroxymethyl-2-azabicyclo[2.1.1]hexanes. This research underscores the importance of azabicyclic compounds in synthesizing complex organic structures with potential pharmacological applications (Krow, Lin, & Yu, 2005).

Copper-mediated Oxidative Transformation

A method was developed for synthesizing 3-azabicyclo[3.1.0]hex-2-enes through intramolecular cyclopropanation of N-allyl enamine carboxylates. This study demonstrates the utility of azabicyclic compounds in generating highly substituted pyridines and diastereoselective reduction to azabicyclo[3.1.0]hexanes, highlighting their synthetic versatility (Toh et al., 2014).

Structure and Synthesis of Azabicyclo[3.1.0]hex-3-ene Derivatives

A study on the synthesis, theoretical, and crystallographic analysis of bridgehead aziridine compounds, specifically 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, provides insight into the structure and properties of these azabicyclic compounds. The research includes geometry optimizations and evaluations of proton affinity, contributing to the broader understanding of azabicyclic chemistry (Bruno et al., 2006).

Azabicyclo[3.1.0]hexanes in Antitumor Agents

An investigation into spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles revealed their potential as antitumor agents. The study assessed the antiproliferative effect and actin cytoskeleton transformation in fibroblast cell lines, showing the biomedical application of azabicyclic compounds in developing new cancer therapies (Knyazev et al., 2021).

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.0]hex-5-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4(3)6-5/h1-4H,(H,6,7)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCCPWBBOMBLEC-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]2[C@H]1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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